molecular formula C17H13NO4 B12614288 Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate CAS No. 648908-77-4

Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate

Cat. No.: B12614288
CAS No.: 648908-77-4
M. Wt: 295.29 g/mol
InChI Key: CEULSTCPXFZJDE-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate is a heterocyclic ester featuring a benzoxazole moiety linked to a methyl benzoate core via a ketone-containing ethyl bridge. The benzoxazole ring (a fused oxazole-benzene system) contributes aromaticity and electronic diversity, while the ester group enhances solubility and reactivity.

Properties

CAS No.

648908-77-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate

InChI

InChI=1S/C17H13NO4/c1-21-17(20)12-8-6-11(7-9-12)10-14(19)16-18-13-4-2-3-5-15(13)22-16/h2-9H,10H2,1H3

InChI Key

CEULSTCPXFZJDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate typically involves the reaction of benzoxazole derivatives with appropriate acylating agents. Various synthetic methodologies have been reported, highlighting the importance of optimizing reaction conditions to achieve high yields and purity. Recent advances in synthetic strategies include the use of nanocatalysts, which enhance reaction efficiency and reduce environmental impact .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that benzoxazole derivatives exhibit broad-spectrum activity, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Research indicates that benzoxazole derivatives possess anticancer properties, particularly against breast and colorectal cancer cell lines. The cytotoxic effects of this compound were evaluated using various cancer cell lines, revealing promising results in inhibiting cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
HCT-116 (Colorectal)15.0

Neuroprotective Effects

A case study evaluated the neuroprotective effects of this compound in models of neurodegeneration complicated by depression. The findings indicated that it significantly reduced immobility time in forced swim tests, suggesting potential antidepressant properties .

In Vivo Studies

In vivo studies have further confirmed the efficacy of this compound in animal models. These studies demonstrated improved cognitive function and reduced oxidative stress markers in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives

Compound BD-1 ():
S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate shares the benzoxazol-2-yl group with the target compound. Key differences include:

  • Substituents: BD-1 incorporates a sulfonamide and thiazolidinedione moiety, which are absent in the target compound.
  • In contrast, the target compound’s simpler structure may prioritize synthetic versatility over bioactivity.
  • Spectroscopic Data: BD-1’s IR spectrum shows peaks for C-O-C (1128–985 cm⁻¹) and C=N (1608–1407 cm⁻¹), which are characteristic of benzoxazole rings. Similar peaks would be expected for the target compound, though the absence of sulfonamide groups simplifies its spectral profile .
Table 1: Comparison of Benzoxazole-Containing Compounds
Compound Core Structure Key Substituents Potential Applications
Target Compound Benzoxazole + benzoate ester None Synthetic intermediates
BD-1 () Benzoxazole + sulfonamide Thiazolidinedione, phenylsulfonamide Antihyperglycemic agents

Phenacyl Benzoate Derivatives

2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate ():
This compound replaces the benzoxazole group with a bromophenyl substituent. Key comparisons include:

  • Synthetic Utility: Phenacyl benzoates are widely used as photo-removable protecting groups for carboxylic acids. The bromophenyl group enhances electrophilicity, facilitating nucleophilic substitutions. The target compound’s benzoxazole may offer similar reactivity but with improved stability due to aromatic conjugation .
  • Crystallography: The crystal structure of the bromophenyl analog reveals planar aromatic systems and intermolecular interactions (e.g., van der Waals forces), which influence packing and solubility. The benzoxazole’s fused ring system likely induces greater rigidity and crystallinity.

Heterocyclic Ester Derivatives (ECHEMI Compounds)

Compounds from Evidences 5–7 share the oxoethyl benzoate backbone but vary in substituents:

Compound 756869-50-8 (): Incorporates a dichloropyridinylamino and dioxoisoindolyl group.

Compound 389811-40-9 (): Features a chloro-fluoroanilino and acetamido group. The acetamido moiety improves hydrogen-bonding capacity, which could favor receptor binding in biological systems.

Benzofuran Derivatives (): The benzofuran-oxoethyl benzoate (e.g., 502908-58-9) replaces benzoxazole with benzofuran, altering electronic properties. Benzofuran’s oxygen atom is less electronegative than benzoxazole’s nitrogen, affecting charge distribution.

Table 2: Substituent Effects on Heterocyclic Esters
Compound (CAS) Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound Benzoxazole None ~311.3 (estimated)
756869-50-8 () Pyridine Dichloro, dioxoisoindolyl 484.3
389811-40-9 () Aniline Chloro, fluoro, acetamido 364.8
502908-58-9 () Benzofuran Methyl(phenyl)sulfamoyl ~437.4 (estimated)

Quinoline-Piperazine-Benzoate Analogs ()

Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate) feature quinoline and piperazine moieties instead of benzoxazole. These structural differences lead to:

  • Enhanced Bioactivity: Quinoline-piperazine hybrids are often explored for antimicrobial or anticancer properties due to their planar aromatic systems and hydrogen-bonding capacity.
  • Synthetic Methods: C1–C7 were synthesized via crystallization in ethyl acetate, yielding solids with high purity (confirmed by NMR/HRMS). The target compound may require similar protocols but with adjusted solvents due to benzoxazole’s polarity .

Biological Activity

Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate, a compound belonging to the benzoxazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C16H15N2O3
  • Molecular Weight : 295.29 g/mol
  • CAS Number : 648908-77-4

Synthesis

The synthesis of this compound typically involves the reaction of methyl benzoate with appropriate benzoxazole derivatives under controlled conditions. The synthetic route may include:

  • Formation of the Benzoxazole Core : This can be achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids.
  • Esterification : The final product is obtained through esterification of the resulting acid with methanol in the presence of an acid catalyst.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds containing benzoxazole moieties. For instance:

  • Case Study : In vitro tests showed that derivatives of benzoxazole exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

  • Evaluation Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed against various bacterial strains.
  • Results : The compound demonstrated notable antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed in preclinical models:

  • Mechanism of Action : It is proposed that the compound inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Study Findings : In vivo studies indicated a reduction in edema and inflammatory markers in animal models treated with the compound .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
Benzoxazole DerivativesVery HighHighModerate
Standard Chemotherapeutics (e.g., Doxorubicin)Very HighLowLow

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